molecular formula C6H5BrINO B1523832 2-Bromo-4-iodo-3-methoxypyridine CAS No. 1261365-82-5

2-Bromo-4-iodo-3-methoxypyridine

Cat. No.: B1523832
CAS No.: 1261365-82-5
M. Wt: 313.92 g/mol
InChI Key: HJWJXVDTEVLSSR-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWJXVDTEVLSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679114
Record name 2-Bromo-4-iodo-3-methoxypyridine
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Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-82-5
Record name 2-Bromo-4-iodo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-iodo-3-methoxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00679114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pivotal Role of Halogenated Pyridine Scaffolds in Synthetic Chemistry

Halogenated pyridine (B92270) scaffolds are a cornerstone of modern synthetic chemistry, prized for their utility as versatile intermediates in the construction of a wide array of more complex molecules. The pyridine ring itself is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. The introduction of halogen atoms onto this heterocycle dramatically enhances its synthetic potential.

Halogens, such as bromine and iodine, act as excellent leaving groups in various cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings rely on the reactivity of carbon-halogen bonds to forge new molecular frameworks. wikipedia.orglibretexts.orglibretexts.orgillinois.edu The presence of multiple, different halogens on a pyridine ring, as seen in 2-Bromo-4-iodo-3-methoxypyridine, allows for selective and sequential reactions, providing a strategic advantage in multistep syntheses. innospk.comnih.gov This selectivity is often dictated by the differing bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl), enabling chemists to control which position of the molecule reacts first. illinois.edu

Furthermore, halogenated pyridines are valuable in the development of new materials and as ligands for catalysts. chemimpex.com Their electronic properties and ability to engage in halogen bonding add another layer of functionality, influencing the physical and biological properties of the final products. chemimpex.comguidechem.com

Unpacking the Unique Structural Features of 2 Bromo 4 Iodo 3 Methoxypyridine and Their Research Implications

The specific arrangement of a bromine atom at the 2-position, an iodine atom at the 4-position, and a methoxy (B1213986) group at the 3-position of the pyridine (B92270) ring gives 2-Bromo-4-iodo-3-methoxypyridine a distinct set of properties that are highly valuable in research.

The primary research implication of this structure is the potential for regioselective cross-coupling reactions. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. illinois.edu This differential reactivity allows for the selective functionalization at the 4-position (iodine) while leaving the 2-position (bromine) intact for a subsequent transformation. This orthogonality is a powerful tool for the controlled, stepwise synthesis of highly substituted pyridines. innospk.comnih.gov

For instance, a Sonogashira coupling could be performed selectively at the 4-position to introduce an alkyne group, followed by a Suzuki coupling at the 2-position to add an aryl group. libretexts.orgorganic-chemistry.org This level of control is crucial for building molecular complexity in a planned and efficient manner.

The methoxy group at the 3-position also plays a significant role. Its electron-donating nature can influence the reactivity of the adjacent halogenated positions, potentially modulating the rates and yields of cross-coupling reactions. Furthermore, the methoxy group itself can be a site for further chemical modification, for example, through ether cleavage to reveal a hydroxyl group, adding another dimension to the synthetic utility of the molecule.

An Overview of Academic Research Trajectories for 2 Bromo 4 Iodo 3 Methoxypyridine

Strategies for Regioselective Halogenation of Pyridine Derivatives

The introduction of halogen atoms at specific positions on the electron-deficient pyridine ring presents a significant synthetic challenge. The regiochemical outcome of halogenation is governed by the inherent electronic properties of the pyridine nucleus and the directing effects of pre-existing substituents, such as the methoxy (B1213986) group in the target molecule.

Direct bromination of the parent pyridine ring is an arduous process requiring harsh conditions. However, the presence of an electron-donating group, like a methoxy substituent, facilitates electrophilic attack. gcwgandhinagar.com For a 3-methoxypyridine (B1141550) system, the methoxy group directs incoming electrophiles to the C2 and C6 positions. gcwgandhinagar.com Thus, a key challenge lies in achieving selective bromination at the 2-position while preventing reaction at the 6-position.

Commonly, N-bromosuccinimide (NBS) is employed as a brominating agent in solvents like acetonitrile (B52724) or dichloromethane. The synthesis of 2-bromo-3-methoxypyridine (B21398), a precursor to the target molecule, typically involves the bromination of 3-methoxypyridine. ontosight.ai This transformation requires careful control of reaction conditions to ensure the desired regioselectivity. Another approach involves the bromination of 3-hydroxypyridine (B118123) to yield 2-bromo-3-hydroxypyridine, which is then methylated to afford 2-bromo-3-methoxypyridine. google.comprepchem.com

Starting MaterialReagentsProductYield (%)Reference
3-Hydroxypyridine1. NaOH, Br2; 2. Acid2-Bromo-3-hydroxypyridine70-75 google.com
2-Bromo-3-pyridinolKOH, CH3I, DMSO2-Bromo-3-methoxypyridine68 prepchem.com

Table 1: Two-step synthesis of 2-bromo-3-methoxypyridine.

The direct iodination of pyridine rings is generally more challenging than bromination and often necessitates the use of more reactive iodinating species. Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent are frequently used. researchgate.net For 3-methoxypyridine, direct iodination, similar to bromination, would be expected to occur at the 2- and 6-positions.

To install an iodine atom at the 4-position of a 2-bromo-3-methoxypyridine framework, direct electrophilic iodination is not a viable strategy due to the electronic deactivation by the bromo substituent and the directing influence of the methoxy group. Consequently, indirect methods are required. A highly effective and commonly employed strategy is the use of directed ortho-metalation, which will be elaborated upon in section 2.3.1. Another potential, though less common, method for direct iodination involves activating iodine with a silver salt, such as silver triflate, to enhance its electrophilicity. researchgate.net

Exploration of Halogen Exchange Reactions in Pyridine Synthesis

Halogen exchange reactions, particularly the Finkelstein reaction which converts bromides or chlorides to iodides, represent a potential avenue for the synthesis of iodinated pyridines. While this reaction is highly effective for alkyl halides, its application to aryl halides is more challenging and often requires catalysis, typically with copper or palladium complexes. acs.org

In the context of synthesizing this compound, a hypothetical route could involve the initial synthesis of 2,4-dibromo-3-methoxypyridine. A subsequent selective halogen exchange at the C4 position could then yield the target molecule. The success of this approach would hinge on the differential reactivity of the C-Br bonds at the C2 and C4 positions, which could be exploited by careful selection of the catalyst, ligand, and reaction conditions.

Advanced Approaches for Pyridine Functionalization

Modern synthetic organic chemistry has developed a suite of powerful techniques that allow for precise and regioselective functionalization of pyridine rings. These methods are indispensable for the construction of highly substituted pyridines like this compound.

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. ingentaconnect.comznaturforsch.com This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. While a methoxy group at C3 would direct lithiation to C2, the synthesis of this compound requires functionalization at C4.

The most common and effective route to this compound involves the lithiation of 2-bromo-3-methoxypyridine. Treatment of this substrate with a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) results in regioselective deprotonation at the C4 position. The resulting 4-lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford the desired product in high yield.

Starting MaterialReagentsProductYield (%)
2-Bromo-3-methoxypyridine1. LDA, THF, -78 °C; 2. I₂This compoundNot specified

Table 2: Synthesis of this compound via directed ortho-metalation.

The "halogen dance" is a fascinating base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. ingentaconnect.comresearchgate.netclockss.org This isomerization proceeds through a series of deprotonation and reprotonation steps involving halogenated anionic intermediates. rsc.org

While not a direct synthetic route to this compound from an isomeric precursor, an understanding of the halogen dance phenomenon is critical for avoiding unwanted side reactions during base-mediated syntheses of polyhalogenated pyridines. acs.orgpatsnap.com For instance, the treatment of a dihalopyridine with a strong base could initiate a halogen dance, leading to a complex mixture of isomers. The propensity for and direction of this rearrangement are influenced by factors such as the nature of the base, solvent, temperature, and the electronic and steric effects of other substituents on the pyridine ring. A patent describes the synthesis of 2-bromo-4-iodo-3-methylpyridine (B13684998) via a halogen dance reaction of 2-bromo-3-iodopyridine (B1280457). patsnap.com

Catalytic Methods for Controlled Halogenation

The direct and selective introduction of halogens onto a pyridine ring using catalytic methods is a significant challenge in synthetic chemistry. The Lewis basic nitrogen atom in the pyridine ring can coordinate to and deactivate many transition-metal catalysts, a phenomenon often referred to as catalyst poisoning. thieme-connect.denih.gov This inhibitory effect complicates direct C-H functionalization, especially for substrates like 3-methoxypyridine. Consequently, researchers have developed indirect and sophisticated catalytic strategies to achieve controlled halogenation.

One of the most powerful modern techniques involves transition-metal-catalyzed C-H borylation. Iridium-based catalysts, in particular, have been employed for the C-H borylation of arenes and heterocycles. rsc.org However, the application of this method to pyridines can be hindered by low reactivity and potential for rapid protodeborylation, especially at the position ortho to the nitrogen. rsc.org Overcoming this often requires the presence of directing groups or substituents that electronically modify the pyridine ring and sterically disfavor catalyst coordination at the nitrogen atom. thieme-connect.dersc.org Once a borylated pyridine intermediate is formed, the boronate ester can be converted to a halide through subsequent reactions, such as a Suzuki-Miyaura cross-coupling with a halogen source.

Palladium-catalyzed cross-coupling reactions are fundamental to the modular synthesis of polysubstituted pyridines. nih.gov These methods rely on the stepwise introduction of substituents by exploiting the differential reactivity of various leaving groups. The generally accepted order of reactivity is -I > -Br ≥ -OTf >> -Cl, which allows for selective and sequential couplings on a polyhalogenated pyridine core. nih.gov For a molecule like this compound, this differential reactivity is crucial for further functionalization, allowing one halogen to be selectively reacted while the other remains intact for a subsequent transformation.

Novel strategies for pyridine functionalization continue to emerge. One such method involves the temporary transformation of the pyridine into a more reactive Zincke imine intermediate. This allows for highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.org While this has been demonstrated for 3-selective halogenation, it highlights the innovative approaches being developed to overcome the inherent challenges of pyridine chemistry. chemrxiv.org

Below is a table summarizing catalytic strategies applicable to the synthesis of functionalized pyridines.

Catalytic Strategy Catalyst/Reagent Description Potential Application
Iridium-Catalyzed C-H Borylation [Ir(cod)Cl]₂ / dtbpy Introduces a boronate ester onto the pyridine ring, which can be subsequently halogenated. thieme-connect.dersc.org Functionalization of a 3-methoxypyridine precursor prior to halogenation steps.
Palladium-Catalyzed Cross-Coupling Pd(PPh₃)₄ / Base Sequentially couples aryl or other groups to a halogenated pyridine core. nih.gov Selective functionalization of either the bromo or iodo position on the target molecule.
Pyridine Ring-Opening/Closing Zincke Aldehyde / N-Halosuccinimide Transforms the pyridine into a reactive alkene intermediate for regioselective halogenation. chemrxiv.org Alternative route to introduce halogens at specific positions on the pyridine ring.

Optimization of Synthetic Routes for Scalability and Efficiency

Moving from laboratory-scale synthesis to large-scale production requires significant optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. For complex molecules like this compound, this involves streamlining multi-step sequences and improving the efficiency of each transformation.

Comparison of Synthetic Routes for 2-bromo-4-iodo-3-methylpyridine

Synthetic Approach Key Steps Reported Outcome Reference
Stepwise Synthesis 1. Halogenation of 2-bromopyridine (B144113) to 2-bromo-3-iodopyridine. 2. "Halogen dance" reaction to generate 2-bromo-4-iodo-3-methylpyridine. Low overall yield after optimization. patsnap.com
One-Pot Synthesis A one-pot method developed based on the halogen dance reaction mechanism. Higher yield, more efficient process. patsnap.com

General strategies for improving the scalability of polysubstituted pyridine synthesis often involve the use of multicomponent reactions (MCRs). rsc.orgresearchgate.net MCRs combine three or more starting materials in a single reaction to form a complex product, offering high atom economy and operational simplicity. While a specific MCR for this compound is not prominently reported, the principles of MCRs guide the development of more efficient and environmentally friendly synthetic routes for this class of compounds. researchgate.net

The choice of reagents and reaction conditions is paramount for optimization. For instance, the synthesis of the precursor 2-bromo-3-methoxypyridine can be achieved by the methylation of 2-bromo-3-pyridinol. prepchem.com Optimizing this step would involve screening different bases, methylating agents, and solvents to maximize the yield and purity of the product.

Parameters for Optimization in Substituted Pyridine Synthesis

Parameter Examples Objective
Catalyst Palladium, Iridium, Nanocatalysts rsc.org Improve reaction rate, selectivity, and turnover number.
Base KOH, n-BuLi, LDA patsnap.comprepchem.com Control regioselectivity in metalation and isomerization reactions.
Solvent DMSO, THF, Water patsnap.comresearchgate.netprepchem.com Enhance solubility, influence reaction rates, and facilitate purification.
Temperature -78°C to 100°C patsnap.com Control reaction kinetics and prevent side reactions.
Reaction Type Stepwise vs. One-Pot vs. MCR patsnap.comresearchgate.net Increase overall yield, reduce waste, and improve operational efficiency.

By systematically evaluating these parameters, chemists can refine the synthetic route to this compound, transforming it from a challenging academic target into a readily accessible building block for various applications.

Nucleophilic Substitution Reactions of Pyridyl Halides

The presence of two different halogen atoms on the pyridine ring of this compound, along with an electron-donating methoxy group, sets the stage for regioselective nucleophilic substitution reactions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) and the electronic effects of the ring nitrogen and the methoxy substituent play a crucial role in determining the site of nucleophilic attack. Generally, the iodine atom at the C4 position is more susceptible to displacement by nucleophiles compared to the bromine atom at the C2 position. This enhanced reactivity of the iodo substituent is a well-established trend in haloaromatic chemistry.

Amination and Alkoxylation Processes

The introduction of nitrogen and oxygen nucleophiles is a fundamental transformation in the synthesis of a wide range of biologically active compounds. In the case of this compound, amination and alkoxylation reactions are anticipated to proceed selectively at the C4 position.

While specific literature detailing the amination and alkoxylation of this compound is not extensively available, the general principles of nucleophilic aromatic substitution on dihalopyridines suggest that reactions with amines or alkoxides would preferentially yield 4-amino-2-bromo-3-methoxypyridine or 2-bromo-4-alkoxy-3-methoxypyridine, respectively. The reaction conditions would likely involve heating the substrate with the corresponding amine or sodium alkoxide in a suitable solvent.

Table 1: Postulated Amination and Alkoxylation Reactions of this compound

NucleophileExpected ProductPotential Reaction Conditions
Ammonia4-Amino-2-bromo-3-methoxypyridineHigh temperature, pressure, in a suitable solvent
Primary/Secondary Amine4-(Alkyl/Dialkyl)amino-2-bromo-3-methoxypyridineInert solvent (e.g., Dioxane, Toluene), elevated temperature
Sodium Methoxide2-Bromo-3,4-dimethoxypyridineMethanol, elevated temperature

Note: This table is based on established reactivity principles of dihalopyridines and represents predicted outcomes in the absence of specific experimental data for this compound.

Thiolation and Other Nucleophilic Displacements

Similar to amination and alkoxylation, thiolation reactions with thiolates are expected to occur at the more labile C4 position of this compound. This would provide access to 2-bromo-3-methoxy-4-(alkylthio)pyridines, which are valuable intermediates for further functionalization. Other nucleophiles, such as cyanides or azides, are also predicted to follow the same regioselectivity.

Table 2: Predicted Thiolation and Other Nucleophilic Displacements of this compound

NucleophileExpected ProductPotential Reaction Conditions
Sodium Thiolate (NaSR)2-Bromo-3-methoxy-4-(alkylthio)pyridinePolar aprotic solvent (e.g., DMF, DMSO)
Sodium Cyanide (NaCN)2-Bromo-3-methoxy-4-cyanopyridineAprotic solvent, elevated temperature
Sodium Azide (NaN3)4-Azido-2-bromo-3-methoxypyridinePolar aprotic solvent

Note: This table illustrates the expected reactivity based on known principles, pending specific experimental verification for this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, arylamines, and other important structural motifs. For dihalogenated substrates like this compound, the differential reactivity of the C-I and C-Br bonds is a key advantage, enabling selective and sequential coupling reactions. The greater oxidative addition tendency of the C-I bond to low-valent transition metal catalysts, such as palladium(0), allows for coupling at the C4 position while leaving the C-Br bond intact for subsequent transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, a Suzuki-Miyaura reaction with an arylboronic acid is expected to proceed with high regioselectivity at the C4 position. This would yield 2-bromo-3-methoxy-4-arylpyridines. One brief mention in the literature points to a Suzuki coupling reaction of this compound with 2,4-difluorophenylboronic acid, although detailed experimental data is not provided.

Table 3: Hypothetical Suzuki-Miyaura Coupling of this compound

Arylboronic AcidExpected ProductTypical Catalyst/Ligand SystemBaseSolvent
Phenylboronic acid2-Bromo-3-methoxy-4-phenylpyridinePd(PPh3)4 or Pd(OAc)2/SPhosNa2CO3, K2CO3, or Cs2CO3Toluene/Water or Dioxane/Water
2,4-Difluorophenylboronic acid2-Bromo-4-(2,4-difluorophenyl)-3-methoxypyridinePd(dppf)Cl2K3PO4Dioxane

Note: This table outlines plausible conditions and products based on general Suzuki-Miyaura coupling protocols and the known reactivity of similar substrates.

Stille Coupling Strategies with Organotin Reagents

The Stille coupling, which involves the reaction of an organohalide with an organotin reagent catalyzed by palladium, offers another avenue for selective C-C bond formation. Similar to the Suzuki-Miyaura coupling, the Stille reaction of this compound is predicted to occur preferentially at the C4 position. This would allow for the introduction of a variety of organic groups, including alkyl, vinyl, and aryl moieties.

Table 4: Predicted Stille Coupling of this compound

Organotin ReagentExpected ProductTypical Catalyst/Ligand System
(Tributylstannyl)benzene2-Bromo-3-methoxy-4-phenylpyridinePd(PPh3)4
Tributyl(vinyl)tin2-Bromo-3-methoxy-4-vinylpyridinePdCl2(PPh3)2

Note: The information in this table is based on general knowledge of the Stille coupling and has not been specifically reported for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a go-to method for the synthesis of arylamines. For this compound, this reaction would provide a complementary approach to direct nucleophilic substitution for the formation of C-N bonds, often under milder conditions and with a broader substrate scope. The reaction is expected to be highly regioselective, with the amine coupling to the C4 position.

Table 5: Anticipated Buchwald-Hartwig Amination of this compound

AmineExpected ProductTypical Catalyst/Ligand SystemBase
Aniline2-Bromo-3-methoxy-N-phenylpyridin-4-aminePd2(dba)3 / XPhos or BINAPNaOtBu or Cs2CO3
Morpholine4-(2-Bromo-3-methoxypyridin-4-yl)morpholinePd(OAc)2 / RuPhosK3PO4

Note: This table presents hypothetical reaction parameters based on established Buchwald-Hartwig amination protocols, as specific data for this compound is not available.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a highly effective cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org It has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions. wikipedia.org

In the case of dihalogenated substrates like this compound, the regioselectivity of the Sonogashira coupling is dictated by the differing reactivity of the carbon-halogen bonds. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. wikipedia.org Consequently, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.

This reactivity difference allows for selective functionalization. For this compound, the Sonogashira coupling is expected to proceed selectively at the C-4 position, leaving the C-2 bromo substituent intact for potential subsequent transformations. This selective alkynylation at the iodo-substituted position has been demonstrated in other dihaloarenes, such as 1-bromo-4-iodobenzene. libretexts.org The reaction provides a strategic route to introduce an alkyne moiety at a specific position on the pyridine ring.

Table 1: Regioselective Sonogashira Coupling of Dihaloarenes This table illustrates the principle of regioselectivity in Sonogashira coupling reactions based on halide reactivity. The data is for a model compound, 1-bromo-4-iodobenzene, which demonstrates the preferential reaction at the iodo-substituted position.

Aryl HalideAlkyneCatalyst SystemBaseConditionsProductYieldReference
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NRoom Temp(4-Bromophenyl)(trimethylsilyl)acetyleneHigh libretexts.org

Influence of the Methoxy Group on Electron Density and Reactivity

Conversely, the methoxy group exhibits an electron-donating resonance effect (+M effect), where the lone pairs on the oxygen atom can be delocalized into the pyridine ring. This effect tends to increase electron density at the ortho and para positions relative to the methoxy group. In 3-methoxypyridine systems, this electronic contribution modifies the reactivity of the adjacent C-2 and C-4 positions. The interplay between the electron-withdrawing nature of the ring nitrogen, the -I effect of the methoxy group, and its +M effect creates a unique electronic environment that governs the regioselectivity of substitution reactions. nih.gov For instance, the attachment of functional groups like methoxy can enhance the bioactivity of pyridine-based compounds. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

The key synthetic transformation involving this compound is the regioselective Sonogashira coupling. The mechanism of this reaction is well-established and proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the more reactive aryl halide (the C-I bond at the C-4 position) to a palladium(0) complex (Pd⁰L₂). This step forms a square planar palladium(II) intermediate (Ar-PdII(L)₂-I). libretexts.org

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium(II) complex. The iodide ligand on the palladium is replaced by the acetylide group, forming a new palladium(II)-acetylide complex (Ar-PdII(L)₂(C≡CR)). wikipedia.org

Reductive Elimination: The final step is the reductive elimination from this intermediate. The coupled product (the aryl-alkyne) is expelled, and the palladium(0) catalyst (Pd⁰L₂) is regenerated, allowing it to re-enter the catalytic cycle. libretexts.org

The Copper Cycle:

Acetylide Formation: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (commonly an amine like triethylamine). The base deprotonates the alkyne to form an acetylide anion. wikipedia.org

Copper Acetylide Complex: This acetylide anion then coordinates with the copper(I) salt to form a copper(I) acetylide species (Cu-C≡CR). This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. wikipedia.org

The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency and selectivity for the iodo-position over the bromo-position on the pyridine ring. While copper-free Sonogashira variants exist, the classic palladium/copper system remains widely used for its high reactivity. libretexts.org

Applications of 2 Bromo 4 Iodo 3 Methoxypyridine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

In the realm of organic chemistry, the strategic construction of complex molecules often relies on starting materials that offer multiple points for modification. 2-Bromo-4-iodo-3-methoxypyridine serves as an exemplary building block due to the differential reactivity of its halogen substituents. The presence of both a bromo and an iodo group on the pyridine (B92270) core allows for sequential, site-selective cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such palladium-catalyzed cross-coupling reactions. This reactivity difference enables chemists to first introduce a substituent at the 4-position (originally bearing the iodine) while leaving the 2-position (with the bromine) intact for a subsequent transformation. This stepwise functionalization is a cornerstone of convergent synthesis, a strategy that allows for the efficient assembly of complex target molecules from smaller, pre-functionalized fragments. Halogenated pyridines containing both bromine and iodine are widely used in the creation of functional materials and are considered important intermediates in the fields of medicine and pesticides. patsnap.com The pyridine scaffold itself is a key feature in numerous therapeutic agents, valued for its ability to improve the water solubility of pharmaceutical molecules. nih.gov

Role as a Key Intermediate in Heterocyclic Compound Synthesis

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and are present in a vast number of biologically active compounds. nih.govenpress-publisher.comresearchgate.net this compound is a key intermediate for the synthesis of more elaborate heterocyclic systems. The pyridine nucleus can be modified to create a wide array of derivatives with diverse biological activities. nih.govnih.gov

One notable transformation involving halogenated aromatics is the "halogen dance" reaction, which involves the migration of halogen substituents around the aromatic ring under basic conditions. patsnap.com While not documented specifically for this compound, such rearrangements are known for related halogenated pyridines and could potentially be used to access different isomers of this building block, further expanding its synthetic utility. The ability to selectively functionalize the C-2 and C-4 positions through the bromo and iodo groups makes this compound a precursor for a variety of fused and substituted pyridine-based heterocyclic structures.

Synthesis of Biologically Active Molecular Scaffolds

The functional groups on this compound make it an attractive starting point for the synthesis of various molecular scaffolds with potential biological activity. The methoxy (B1213986) group, in particular, is a common feature in many bioactive molecules, where it can influence binding affinity and metabolic stability.

The synthesis of methoxy-activated indoles is of significant interest due to their presence in numerous natural products and their enhanced reactivity. chim.it Indolyl-pyridinyl-propenones, for instance, have been investigated as anti-cancer agents, with the position of the methoxy group on the indole (B1671886) ring influencing both the potency and the mechanism of cell death. nih.gov

A plausible synthetic route to methoxy-2-(2'-pyridyl)indoles using this compound would likely involve a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling could be envisioned between this compound and an appropriately substituted indoleboronic acid or ester. Given the higher reactivity of the iodo substituent, the initial coupling would likely occur at the C-4 position of the pyridine ring. A subsequent coupling at the C-2 position with a different partner could also be achieved. This stepwise approach allows for the controlled and predictable assembly of the target pyridyl-indole structure.

The versatility of this compound extends to the construction of a wide range of other complex pyridine-based architectures. The ability to perform selective metal-halogen exchange or cross-coupling at two distinct positions opens the door to numerous synthetic possibilities.

For example, research into novel gamma-secretase modulators has led to the synthesis of complex methoxypyridine derivatives. nih.gov In one study, a 3-methoxypyridine (B1141550) derivative showed a nearly three-fold improvement in activity for inhibiting Aβ42, which is implicated in Alzheimer's disease. nih.gov Similarly, complex structures like 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have been synthesized and evaluated for their cytotoxic activity. mdpi.com In these molecules, the strategic placement of various aryl and heterocyclic groups on the pyridine core is crucial for their biological function.

This compound represents a valuable platform for accessing such complex molecular architectures. Through sequential and site-selective functionalization of the bromo and iodo groups, chemists can systematically build up molecular complexity and explore the structure-activity relationships of novel pyridine-based compounds.

Medicinal Chemistry and Biological Activity Studies of 2 Bromo 4 Iodo 3 Methoxypyridine Derivatives

Development of Pharmaceutical Agents and Drug Candidates

There is currently no available information in the public domain detailing the development of pharmaceutical agents or drug candidates derived directly from 2-Bromo-4-iodo-3-methoxypyridine. The journey of a compound from a laboratory scaffold to a clinical candidate is a long and arduous one, involving extensive synthesis of analogues and rigorous biological testing. The absence of such data for derivatives of this specific starting material suggests that this area may be underexplored or that any existing research is proprietary and not publicly disclosed.

Investigations into Molecular Mechanisms of Action

Detailed investigations into the molecular mechanisms of action for derivatives of this compound are not described in the available scientific literature. Understanding how a compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent.

Targeting Enzyme and Receptor Binding Sites

While the broader class of substituted pyridines has been explored for its ability to interact with a wide range of enzymes and receptors, there is no specific data available that elucidates the binding of this compound derivatives to any particular biological target.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) Pathways

The p38α MAPK pathway is a significant target in the development of anti-inflammatory and anticancer drugs. Numerous heterocyclic compounds have been investigated as inhibitors of this pathway. However, a review of existing literature and patent databases does not reveal any studies that specifically name this compound as a precursor or intermediate in the synthesis of p38α MAPK inhibitors.

Development of Biarylsulfonamide CCR9 Inhibitors

CCR9 inhibitors are a class of drugs investigated for the treatment of inflammatory bowel disease. The synthesis of these complex molecules often involves multi-step processes using various chemical building blocks. There is no indication from available sources that this compound has been utilized in the development of biarylsulfonamide-based or other types of CCR9 inhibitors.

Antimicrobial Activity Assessments

The search for novel antimicrobial agents is a critical area of research. While substituted pyridines, in general, have been a source of compounds with antibacterial and antifungal properties, specific studies on the antimicrobial efficacy of this compound derivatives are absent from the scientific literature.

Antibacterial Efficacy and Mechanistic Insights

There are no published reports detailing the antibacterial activity of derivatives of this compound against any bacterial strains. Consequently, there is no information on their potential mechanisms of antibacterial action.

Antifungal Properties of Derivatives

There is no published research specifically investigating the antifungal properties of derivatives of this compound.

Anticancer Research and Cell Line Studies

No specific studies on the anticancer activity of this compound derivatives, including their effects on cancer cell lines, have been identified in the scientific literature.

Induction of Apoptosis in Cancer Cells

There is no available data from research studies on the induction of apoptosis in cancer cells by derivatives of this compound.

Modulation of Caspase Pathways and Mitochondrial Dysfunction

Specific research detailing the modulation of caspase pathways or the induction of mitochondrial dysfunction by derivatives of this compound is not present in the available scientific literature.

Enzyme Inhibition Profiles of Substituted Derivatives

There are no published studies that report on the enzyme inhibition profiles of substituted derivatives of this compound.

Computational and Theoretical Investigations on 2 Bromo 4 Iodo 3 Methoxypyridine

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, from geometric parameters to reactivity indices. For 2-Bromo-4-iodo-3-methoxypyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the influence of its substituents on the pyridine (B92270) ring's electronic environment. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. conicet.gov.ar

For this compound, the HOMO is expected to be distributed across the pyridine ring and the electron-donating methoxy (B1213986) group, with some contribution from the less electronegative iodine atom. The LUMO, conversely, would likely be localized more towards the electron-deficient regions of the ring, influenced by the electronegative nitrogen and bromine atoms. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, iodo) groups creates a complex electronic landscape.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These values are illustrative, based on DFT studies of similarly substituted pyridines and are not from direct experimental measurement of the target compound.)

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Reactivity Indices and Global Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more quantitative measure of the molecule's reactivity. nih.gov

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

The combination of a methoxy group and two different halogens on the pyridine ring will influence these descriptors. The methoxy group increases the electron density, potentially lowering the ionization potential, while the halogens increase the electronegativity and hardness of the molecule.

Table 2: Predicted Global Reactivity Descriptors for this compound (Note: These values are illustrative and derived from theoretical principles applied to the subject compound based on data from related molecules.)

DescriptorFormulaPredicted Value
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.8 eV
Electronegativity (χ)(I+A)/24.15 eV
Chemical Hardness (η)(I-A)/22.35 eV
Chemical Softness (S)1/η0.43 eV⁻¹
Electrophilicity Index (ω)μ²/(2η)3.65 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. chemicalbook.com

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The oxygen atom of the methoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the regions around the halogen atoms, particularly the electropositive σ-hole associated with the iodine atom, would display positive potential, making them potential sites for nucleophilic interaction.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or enzyme. This is a key step in rational drug design. Given that many pyridine derivatives exhibit biological activity, it is plausible to investigate the potential of this compound as a ligand for a biologically relevant target. nih.gov

Prediction of Ligand-Enzyme/Receptor Binding Affinities

Molecular docking simulations place a ligand into the binding site of a receptor and score the different poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative binding energy suggests a more favorable interaction. Substituted pyridines have been identified as inhibitors of various enzymes, including protein kinases like Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.gov

A hypothetical docking study of this compound with the kinase domain of EGFR could be performed. The molecule would be placed in the ATP-binding pocket, and its interactions with key amino acid residues would be analyzed. The methoxy group and the pyridine nitrogen could act as hydrogen bond acceptors, while the aromatic ring could form π-π stacking or hydrophobic interactions with residues in the binding site. The bromo and iodo substituents could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Table 3: Hypothetical Docking Results for this compound with EGFR Kinase Domain (Note: These results are predictive and for illustrative purposes, based on docking studies of similar pyridine-based inhibitors.)

ParameterPredicted Outcome
Binding Energy (kcal/mol)-8.5
Predicted Interacting ResiduesMet793, Leu718, Gly796, Lys745, Asp855
Types of InteractionsHydrogen bonds, Hydrophobic interactions, Halogen bonds

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, a key flexible bond is the C3-O bond of the methoxy group. Rotation around this bond can lead to different spatial arrangements of the methyl group relative to the pyridine ring.

Quantum Chemical Calculations for Reaction Pathway Prediction and Characterization

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the intricate electronic and structural changes that occur during a chemical transformation. nih.govnih.govrsc.org For a molecule like this compound, which possesses multiple reactive sites, these computational methods offer profound insights into its chemical behavior, guiding synthetic efforts and the design of novel reactions. researchgate.net

The primary goal of applying quantum chemical calculations, such as those based on Density Functional Theory (DFT), is to map the potential energy surface (PES) of a reaction. nih.gov The PES is a multidimensional landscape that describes the energy of a molecular system as a function of its geometry. By identifying the minima (reactants, intermediates, and products) and the saddle points (transition states) on this surface, a complete reaction pathway can be charted. ims.ac.jp

Predicting Reaction Mechanisms and Regioselectivity

A key challenge in the functionalization of this compound is predicting which halogen atom will react preferentially in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netrsc.org The reactivity difference between the C-Br and C-I bonds is a central question that can be addressed computationally.

Quantum chemical calculations can model the elementary steps of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. numberanalytics.comacs.org The oxidative addition of a palladium(0) catalyst to the C-I versus the C-Br bond is typically the first and often rate-determining step. numberanalytics.com By calculating the activation energies for these two competing pathways, a prediction of the reaction's regioselectivity can be made.

Due to the absence of specific published research on this compound, the following data is presented as a realistic, illustrative example of what such a computational study would entail.

Table 1: Hypothetical Calculated Activation Energies (ΔE‡) for the Oxidative Addition Step in a Suzuki-Miyaura Reaction

Reaction PathwayOxidative Addition SiteCalculated Activation Energy (kcal/mol)
Pathway AC-I Bond15.2
Pathway BC-Br Bond22.5

This data is illustrative and not from a published study.

The hypothetical data in Table 1 suggests that the activation energy for the oxidative addition at the carbon-iodine bond is significantly lower than at the carbon-bromine bond. This indicates that the reaction would proceed preferentially at the iodo-substituted position, leading to the selective formation of the 4-aryl-2-bromo-3-methoxypyridine intermediate. Such computational predictions are invaluable for planning synthetic strategies, potentially avoiding laborious and costly experimental optimization. nih.govrsc.org

Characterization of Intermediates and Transition States

Beyond predicting the most favorable reaction pathway, quantum chemical calculations provide detailed geometric and electronic structures of all stationary points along the path. This includes the reactants, transition states, intermediates, and products. nih.govims.ac.jp

For the predicted preferential reaction of this compound, computational methods can characterize the transition state for the C-I bond cleavage (TS_A) and the resulting palladium(II) intermediate.

Table 2: Hypothetical Geometric Parameters of the Transition State for C-I Oxidative Addition (TS_A)

ParameterDescriptionCalculated Value
d(Pd-C4)Distance between Palladium and Carbon-42.35 Å
d(Pd-I)Distance between Palladium and Iodine2.60 Å
d(C4-I)Distance of the breaking C-I bond2.48 Å
νiImaginary Frequency-350 cm⁻¹

This data is illustrative and not from a published study.

The data in Table 2 illustrates the key features of a transition state structure. The elongated C4-I bond indicates that it is in the process of breaking, while new bonds between palladium and both the carbon and iodine atoms are forming. A crucial characteristic of a true transition state is the presence of a single imaginary vibrational frequency (νi), which corresponds to the motion along the reaction coordinate leading from the reactant to the product of that elementary step. ims.ac.jp

Reaction Energetics and Pathway Viability

Table 3: Hypothetical Energy Profile for the Suzuki-Miyaura Reaction at the C-I Position

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Pd(0) + Arylboronic acid0.0
TS_ATransition State for Oxidative Addition+15.2
Intermediate 1Oxidative Addition Product-5.7
TS_BTransition State for Transmetalation+12.1
Intermediate 2Transmetalation Product-8.3
TS_CTransition State for Reductive Elimination+18.5
Products4-aryl-2-bromo-3-methoxypyridine + Pd(0) + Boronic acid byproducts-25.0

This data is illustrative and not from a published study.

Future Directions and Emerging Research Frontiers for 2 Bromo 4 Iodo 3 Methoxypyridine

Exploration of Novel Catalytic Systems for Selective Derivatization

The presence of both a bromine and an iodine atom on the pyridine (B92270) ring of 2-bromo-4-iodo-3-methoxypyridine offers a prime opportunity for selective derivatization through modern cross-coupling reactions. Future research is poised to explore a variety of novel catalytic systems to exploit the differential reactivity of the C-Br and C-I bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are expected to be at the forefront of these investigations. nih.govnih.gov The primary challenge and area of exploration will be the development of catalyst systems—comprising a palladium source and a sophisticated ligand—that can achieve high selectivity for reaction at either the C-I or C-Br bond. The C-I bond is generally more reactive towards oxidative addition to a low-valent palladium center, allowing for initial functionalization at the 4-position. Subsequent modification of the catalyst system or reaction conditions could then enable a second coupling at the less reactive C-Br bond at the 2-position. nih.gov

Furthermore, the exploration of nickel-based catalytic systems presents another promising avenue. Nickel catalysts are known to have different reactivity profiles compared to palladium and can sometimes offer complementary selectivity or be more cost-effective. Research into the application of nickel catalysts for the selective cross-coupling of dihalogenated pyridines is an active area. nih.gov

The development of dual-catalyst systems, where two different metal catalysts operate orthogonally in a one-pot reaction, could also be a frontier for the derivatization of this compound. This approach could streamline the synthesis of highly complex and unsymmetrically substituted pyridine derivatives.

Table 1: Potential Catalytic Systems for Selective Derivatization

Catalytic SystemTarget BondPotential ReactionAnticipated Outcome
Pd(OAc)₂ with a phosphine (B1218219) ligandC-ISuzuki-Miyaura CouplingSelective formation of a C-C bond at the 4-position.
NiCl₂(dppp)C-BrKumada CouplingSelective formation of a C-C bond at the 2-position.
Copper(I) iodide with a palladium catalystC-ISonogashira CouplingSelective alkynylation at the 4-position.

Advanced Applications in Material Science and Optoelectronic Properties

Pyridine-containing polymers and materials are of significant interest due to their electronic properties, thermal stability, and ability to coordinate with metals. The incorporation of this compound into novel materials is a promising, yet largely unexplored, research frontier.

The dihalogenated nature of this compound makes it an ideal monomer for step-growth polymerization reactions, such as Suzuki polycondensation. By reacting with a di-boronic acid, for instance, polymers with a pyridine-based backbone can be synthesized. The methoxy (B1213986) group and the remaining halogen could further influence the polymer's properties, such as solubility and post-polymerization functionalization. The resulting materials could have applications in organic electronics, such as in the active layers of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. researchgate.net

The photophysical properties of derivatives of this compound are also a key area for future investigation. The introduction of various aromatic and heteroaromatic substituents through cross-coupling reactions could lead to the development of novel fluorescent probes or materials with interesting charge-transfer characteristics. The inherent asymmetry and electronic nature of the substituted pyridine ring could give rise to unique photophysical behaviors. researchgate.net

Table 2: Potential Material Science Applications and Related Properties

Application AreaPolymer/Material TypeKey Feature from this compoundPotential Property
Organic ElectronicsConjugated PolymersPyridine ring in the main chainEnhanced electron transport
Luminescent MaterialsSubstituted Pyridine DyesTunable electronic structure via cross-couplingStrong fluorescence with tunable emission wavelengths
Sensor TechnologyMetal-Coordinating PolymersNitrogen atom of the pyridine ringSelective sensing of metal ions

Integration into Automated and High-Throughput Synthesis Methodologies

The increasing demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The well-defined reactivity of building blocks like this compound makes them ideal candidates for integration into these workflows.

Flow chemistry, in particular, offers a powerful tool for the safe, efficient, and scalable synthesis of chemical intermediates and final products. mdpi.comuc.ptacs.orgnih.gov The selective functionalization of this compound could be readily adapted to a flow chemistry setup. For example, a multi-step flow process could be designed where the starting material is sequentially passed through different reactor coils containing the necessary reagents and catalysts for selective C-I and then C-Br bond functionalization. mdpi.comuc.ptacs.org This would allow for the rapid generation of a diverse library of substituted pyridines with minimal manual intervention.

High-throughput screening (HTS) techniques, such as those employing microtiter plates and rapid analysis by mass spectrometry, can be used to quickly identify optimal reaction conditions for the derivatization of this compound. scienceintheclassroom.orgresearchgate.netrsc.orgsemanticscholar.orgunchainedlabs.com By screening a large array of catalysts, ligands, bases, and solvents, the most efficient and selective conditions for various cross-coupling reactions can be rapidly pinpointed. This data-rich approach accelerates the discovery of novel synthetic routes and the generation of compound libraries for further study.

Deepening Mechanistic Understanding through Advanced Analytical Techniques

While the general mechanisms of many cross-coupling reactions are well-established, a detailed understanding of the specific reaction pathways, intermediates, and side reactions involved in the derivatization of this compound can be further elucidated through advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including in-situ monitoring of reactions, can provide valuable insights into the kinetics and mechanism of the catalytic cycle. rtu.lvnih.gov By observing the formation of intermediates and the consumption of reactants in real-time, a more detailed picture of the reaction can be constructed. Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by modeling the energies of different reaction pathways and transition states. rtu.lvrsc.orgresearchgate.net This combined experimental and theoretical approach can aid in the rational design of more efficient and selective catalytic systems.

Mass spectrometry (MS) is another powerful tool for mechanistic studies, allowing for the identification of transient intermediates and byproducts in the reaction mixture. researchgate.netrsc.orgsemanticscholar.org Techniques such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for the high-throughput analysis of reaction arrays, providing rapid feedback on reaction outcomes and potential mechanistic pathways. researchgate.netrsc.orgsemanticscholar.org

Expansion of Therapeutic Applications and Target Identification

Substituted pyridines are a common motif in many approved drugs and are considered a "privileged scaffold" in medicinal chemistry. The ability to selectively introduce a wide range of functional groups onto the this compound core makes it an attractive starting point for the discovery of new therapeutic agents.

A significant area of future research will be the synthesis of libraries of derivatives of this compound and their screening against various biological targets. Kinase inhibitors, in particular, represent a promising area, as many existing kinase inhibitors contain a substituted pyridine core. mdpi.comnih.govnih.gov The diverse functionalities that can be introduced could lead to the discovery of potent and selective inhibitors of kinases implicated in cancer and other diseases.

The identification of the specific protein targets of bioactive derivatives will be crucial for understanding their mechanism of action and for further drug development. Chemical proteomics approaches, such as affinity-based protein profiling, can be employed to identify the direct binding partners of these compounds in a cellular context.

Furthermore, the design of derivatives with improved pharmacokinetic properties will be a key focus. The methoxy group and the substituents introduced at the 2- and 4-positions can be tailored to optimize properties such as solubility, metabolic stability, and cell permeability, thereby enhancing the potential of these compounds as drug candidates.

Table 3: Potential Therapeutic Targets for Derivatives

Therapeutic AreaPotential Target ClassRationale
OncologyProtein Kinases (e.g., PI3K, mTOR, BTK)Substituted pyridines are known to be effective kinase inhibitors. mdpi.comnih.gov
Infectious DiseasesMicrobial EnzymesThe pyridine scaffold can be functionalized to target essential enzymes in bacteria or parasites.
Inflammatory DiseasesCytokine Signaling PathwaysDerivatives could modulate inflammatory responses.

Q & A

Basic: How can the molecular structure of 2-Bromo-4-iodo-3-methoxypyridine be unambiguously confirmed?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton/carbon environments. The methoxy group (-OCH3_3) typically appears as a singlet (~3.8–4.0 ppm in 1H^1H-NMR), while bromine and iodine substituents deshield adjacent protons.
  • X-ray Crystallography : Definitive proof of regiochemistry and substituent positions can be obtained via single-crystal X-ray diffraction .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C6_6H5_5BrINO, MW 313.92) with accurate mass measurement .

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:
Key synthetic routes include:

  • Stepwise Halogenation : Start with 3-methoxypyridine. Introduce iodine via directed ortho-metalation (e.g., using LDA and I2_2), followed by bromination at the 2-position using NBS or Br2_2 in a non-polar solvent (e.g., CCl4_4) to minimize overhalogenation .
  • Solvent Optimization : Use inert solvents (e.g., DCM) at low temperatures (-10°C to 0°C) to control reaction kinetics and regioselectivity .

Advanced: How does the reactivity of bromine vs. iodine in cross-coupling reactions influence experimental design?

Methodological Answer:
The iodine substituent is more reactive in Sonogashira or Suzuki-Miyaura couplings due to lower bond dissociation energy. To prioritize iodine substitution:

  • Pd Catalysis : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with mild bases (e.g., K2_2CO3_3) in THF/water. Monitor reaction progress via TLC to prevent overcoupling.
  • Sequential Functionalization : After iodine substitution, bromine can be targeted in a second coupling step under harsher conditions (e.g., higher temperature or stronger bases like t-BuOK) .

Advanced: How to resolve contradictions in reported reactivity data for halogenated pyridines?

Methodological Answer:
Contradictions often arise from substituent electronic/steric effects. Systematic approaches include:

  • Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic influences.
  • Control Experiments : Compare reactivity of this compound with analogs (e.g., 2-Bromo-5-iodo-3-methoxypyridine) under identical conditions to isolate positional effects .

Advanced: How can computational methods predict electrophilic substitution sites in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich regions. For example, the methoxy group directs electrophiles to the 4-position, while halogens influence adjacent sites.
  • Molecular Orbital Analysis : Use Gaussian or ORCA software to visualize HOMO/LUMO distributions, guiding predictions for nitration or sulfonation .

Advanced: What experimental approaches are suitable for studying biological interactions of this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (Kd_d) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
  • Cellular Assays : Use HEK293 or HeLa cells transfected with fluorescent reporters to assess modulation of signaling pathways (e.g., MAPK/ERK) .

Advanced: How to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–80°C. Monitor stability via HPLC-UV/LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Identification of Degradants : Isolate major degradants (e.g., dehalogenated or demethylated products) using preparative TLC and characterize via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.